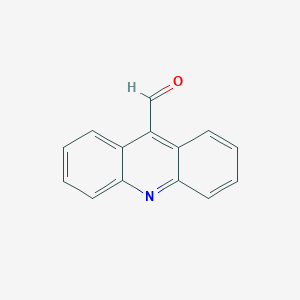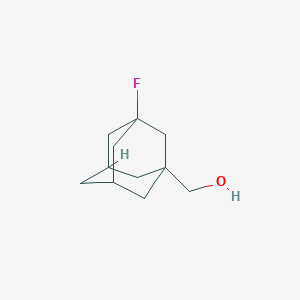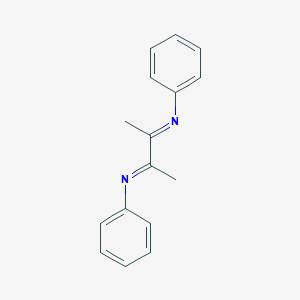
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien, also known as DMDBD, is a heterocyclic compound with a unique structure that has attracted significant attention from the scientific community. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用機序
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to interact with DNA and RNA through intercalation and hydrogen bonding. This interaction can lead to the inhibition of DNA and RNA synthesis, which can ultimately lead to cell death. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
生化学的および生理学的効果
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has several advantages for use in lab experiments, including its unique structure, its fluorescent properties, and its potential applications in various fields. However, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien also has some limitations, including its relatively low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research and development of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien. One potential direction is the synthesis of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien derivatives with improved solubility and toxicity profiles. Another direction is the exploration of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien could be used in the development of new materials with unique properties, such as sensors and catalysts.
Conclusion
In conclusion, 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien is a unique compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien in various fields.
合成法
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Sonogashira coupling reaction. The Hantzsch reaction involves the condensation of two molecules of acetophenone with two molecules of ammonium acetate and one molecule of ethyl acetoacetate. The Gewald reaction involves the condensation of a ketone, an aldehyde, and a thiocarbonyl compound. The Sonogashira coupling reaction involves the coupling of an aryl halide and an alkynyl compound in the presence of a palladium catalyst.
科学的研究の応用
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anticancer agent. 2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien has also been used in the development of new materials, such as polymers and dendrimers.
特性
CAS番号 |
5393-49-7 |
|---|---|
製品名 |
2,3-Dimethyl-1,4-diphenyl-1,4-diazabuta-1,3-dien |
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC名 |
2-N,3-N-diphenylbutane-2,3-diimine |
InChI |
InChI=1S/C16H16N2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChIキー |
KLYTUKWIWXAUFO-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
正規SMILES |
CC(=NC1=CC=CC=C1)C(=NC2=CC=CC=C2)C |
その他のCAS番号 |
5393-49-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



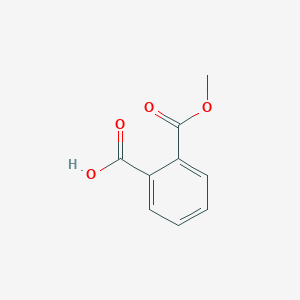
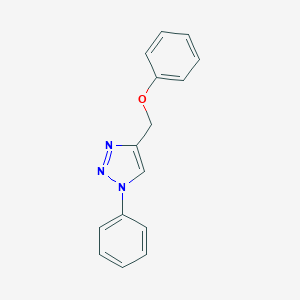
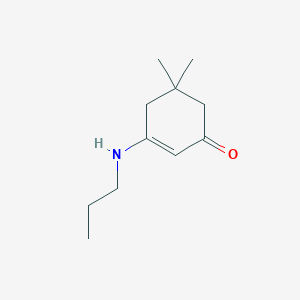
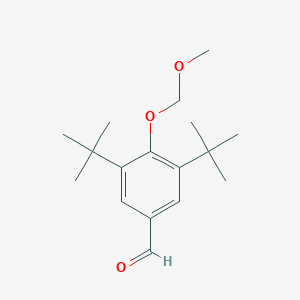
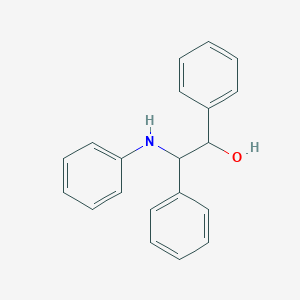
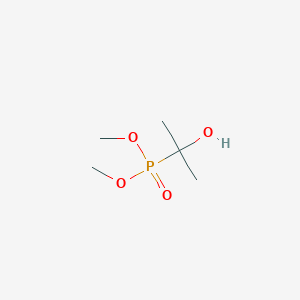
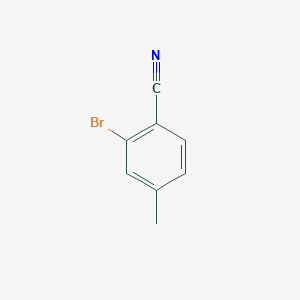
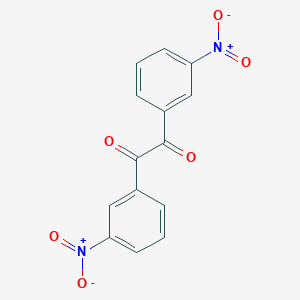
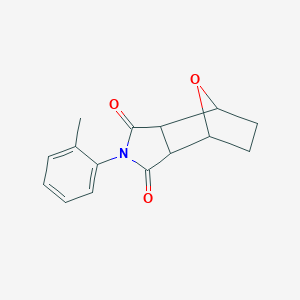
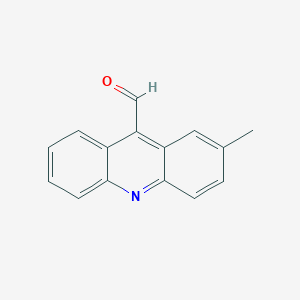
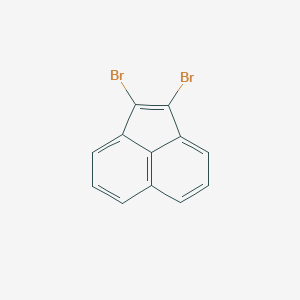
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
